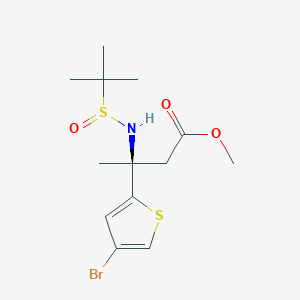
(S)-Methyl3-(4-bromothiophen-2-yl)-3-((R)-1,1-dimethylethylsulfinamido)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate is a complex organic compound characterized by its unique structural features. This compound contains a bromothiophene moiety, a sulfinamide group, and a butanoate ester, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Bromothiophene Moiety: This can be achieved through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Sulfinamide Group: The sulfinamide group can be introduced via a reaction between a suitable amine and a sulfinyl chloride.
Esterification: The final step involves esterification to form the butanoate ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
科学的研究の応用
(S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
- (S)-Methyl 3-(4-chlorothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate
- (S)-Methyl 3-(4-fluorothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate
Uniqueness
The uniqueness of (S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate lies in its specific bromothiophene moiety, which imparts distinct chemical and biological properties compared to its chlorinated or fluorinated analogs. This makes it a valuable compound for targeted research and applications.
特性
分子式 |
C13H20BrNO3S2 |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
methyl (3S)-3-(4-bromothiophen-2-yl)-3-(tert-butylsulfinylamino)butanoate |
InChI |
InChI=1S/C13H20BrNO3S2/c1-12(2,3)20(17)15-13(4,7-11(16)18-5)10-6-9(14)8-19-10/h6,8,15H,7H2,1-5H3/t13-,20?/m0/s1 |
InChIキー |
OZXWDHJWUUVVFL-SZQRVLIRSA-N |
異性体SMILES |
C[C@](CC(=O)OC)(C1=CC(=CS1)Br)NS(=O)C(C)(C)C |
正規SMILES |
CC(C)(C)S(=O)NC(C)(CC(=O)OC)C1=CC(=CS1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



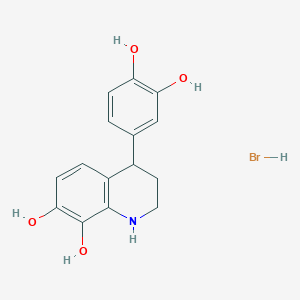
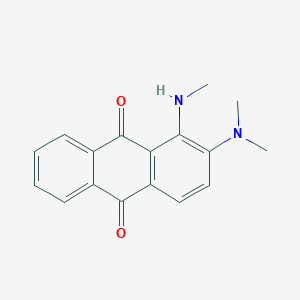
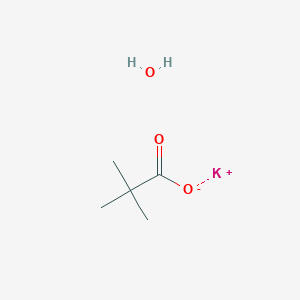

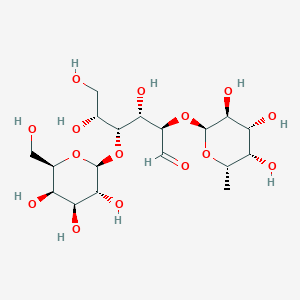
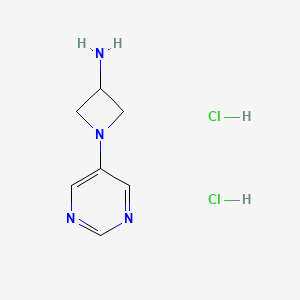
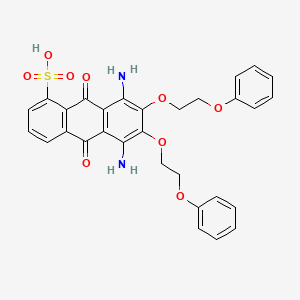
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
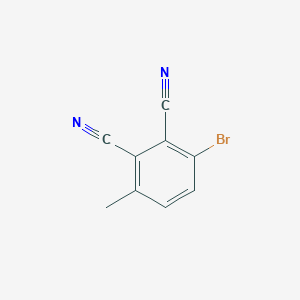

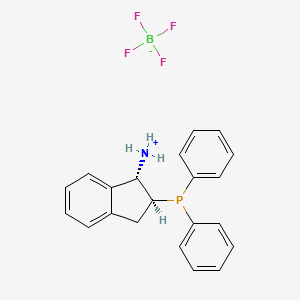

![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
